

# Crystal Structure Analysis of Quinoline-3-Carboxylate Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of quinoline-3-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This guide details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data for representative compounds, and visualizes key biological pathways modulated by these derivatives.

## Data Presentation: Crystallographic Data of Quinoline-3-Carboxylate Derivatives

The following tables summarize the crystallographic data for a selection of quinoline-3-carboxylate derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected Quinoline-3-Carboxylate Derivatives.

Parameter	Ethyl 2,4-dichloroquinoline-3-carboxylate	Ethyl 2-chloro-6-methylquinoline-3-carboxylate[1]	Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
Formula	C <sub>12</sub> H <sub>9</sub> Cl <sub>2</sub> NO <sub>2</sub>	C <sub>13</sub> H <sub>12</sub> ClNO <sub>2</sub> [1]	C <sub>13</sub> H <sub>13</sub> NO <sub>3</sub> [2]
Formula Weight	270.11	249.69[1]	231.24[2]
Crystal System	Monoclinic	Triclinic[1]	Monoclinic
Space Group	P2 <sub>1</sub> /n	P-1[1]	P2 <sub>1</sub> /c
a (Å)	5.8193 (2)	6.0391 (5)[1]	7.9371 (4)
b (Å)	8.0689 (3)	7.2986 (6)[1]	12.0493 (6)
c (Å)	18.1780 (5)	13.4323 (12)[1]	11.8964 (6)
α (°)	90	98.238 (6)[1]	90
β (°)	96.692 (2)	90.123 (5)[1]	109.235 (2)
γ (°)	90	96.429 (6)[1]	90
Volume (Å <sup>3</sup> )	853.55 (5)	582.16 (9)[1]	1072.71 (9)
Z	4	2[1]	4
Temperature (K)	120	150[1]	293
Radiation (λ, Å)	Mo Kα (0.71073)	Mo Kα (0.71073)[1]	Mo Kα (0.71073)
Reflections collected	1938	5190[1]	9425
Independent reflections	1746	2061[1]	2451
R(int)	0.046	0.016[1]	0.028
Final R indices [I>2σ(I)]	R1 = 0.048, wR2 = 0.094	R1 = 0.028, wR2 = 0.078[1]	R1 = 0.042, wR2 = 0.115
Goodness-of-fit on F <sup>2</sup>	1.14	1.06[1]	1.04

## Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of quinoline-3-carboxylate derivatives.

### Synthesis

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established synthetic routes. A representative procedure for the synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate is described below.

Procedure:

- To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.3 mmol) in anhydrous acetonitrile (30 mL) is added benzyltriethylammonium chloride (3.92 g, 17.2 mmol).
- The mixture is stirred at room temperature, and phosphorus oxychloride (1.76 mL, 18.92 mmol) is added dropwise.
- The reaction mixture is then heated to 40°C for 30 minutes, followed by refluxing for 1 hour.
- After cooling, the solvent is removed under reduced pressure.
- Cold water (30 mL) is added to the residue, and the mixture is stirred for 1 hour.
- The resulting precipitate, a mixture of the desired product and a byproduct, is collected by filtration.
- The crude product is purified by recrystallization or column chromatography to yield pure ethyl 2,4-dichloroquinoline-3-carboxylate.

### Crystallization for Single-Crystal X-ray Analysis

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

- Slow Evaporation: This is one of the simplest and most common crystallization methods.[3]
  - Dissolve the purified quinoline-3-carboxylate derivative in a suitable solvent or solvent mixture to create a near-saturated solution.
  - Filter the solution to remove any particulate matter.
  - Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes. This allows for the slow evaporation of the solvent.
  - Place the vial in a vibration-free environment at a constant temperature.
  - Crystals should form over a period of several days to weeks.
- Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4]
  - Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
  - Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is sparingly soluble). The good and poor solvents must be miscible.
  - The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
- Solvent Layering: This method involves carefully layering a less dense, poor solvent on top of a denser solution of the compound in a good solvent.[3][4] Diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.

## Single-Crystal X-ray Diffraction and Structure Refinement

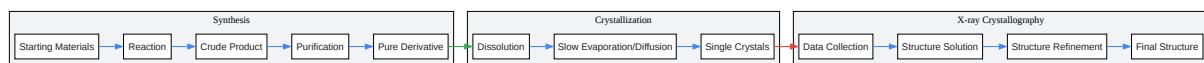
The following outlines the general workflow for determining the crystal structure of a quinoline-3-carboxylate derivative using a single-crystal X-ray diffractometer.

## Workflow:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected on a detector.<sup>[5]</sup> The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
- Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.<sup>[6]</sup>
- Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.  
<sup>[7]</sup>
- Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.<sup>[8]</sup>
- Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

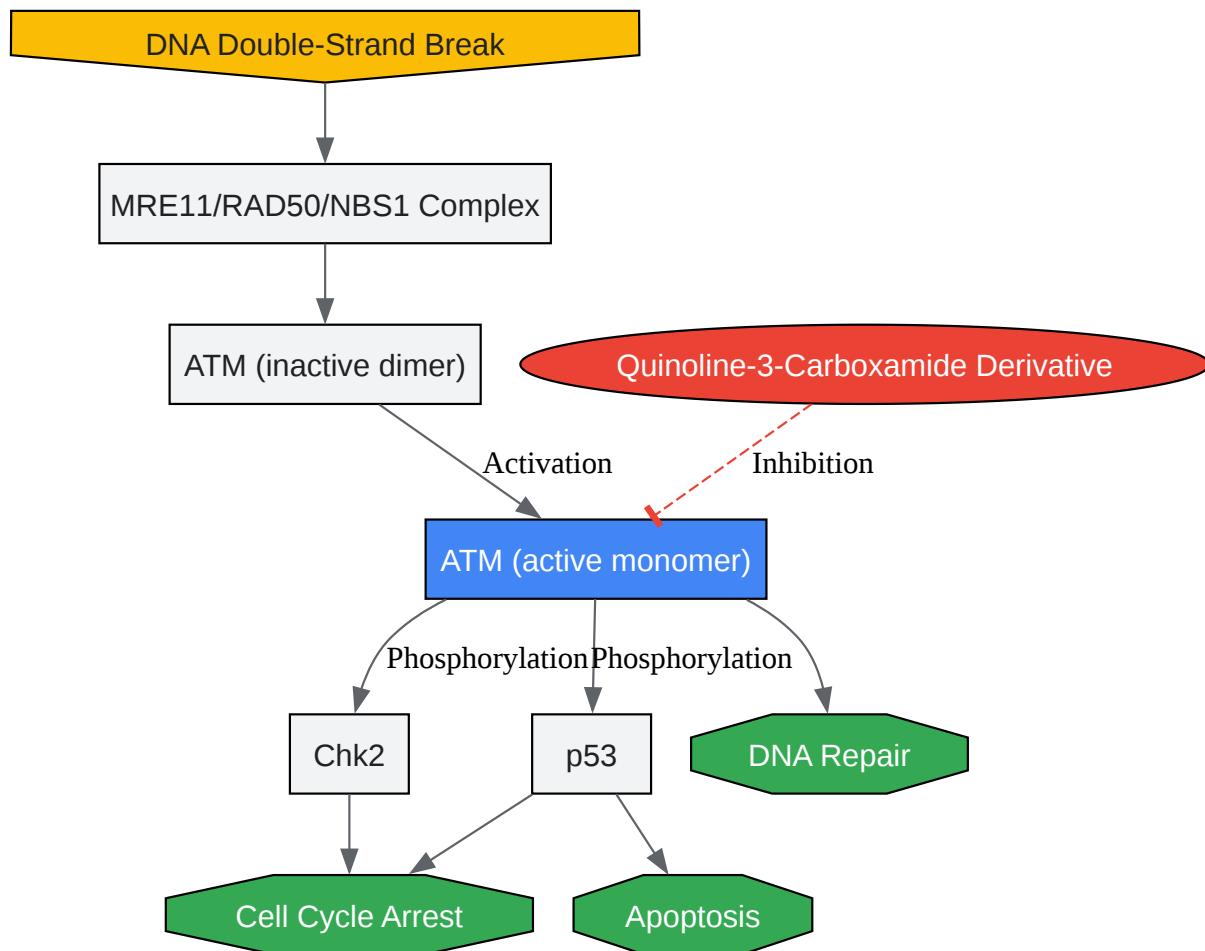
# Visualization of Biological Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by quinoline-3-carboxylate derivatives and a typical experimental workflow for their structural analysis.

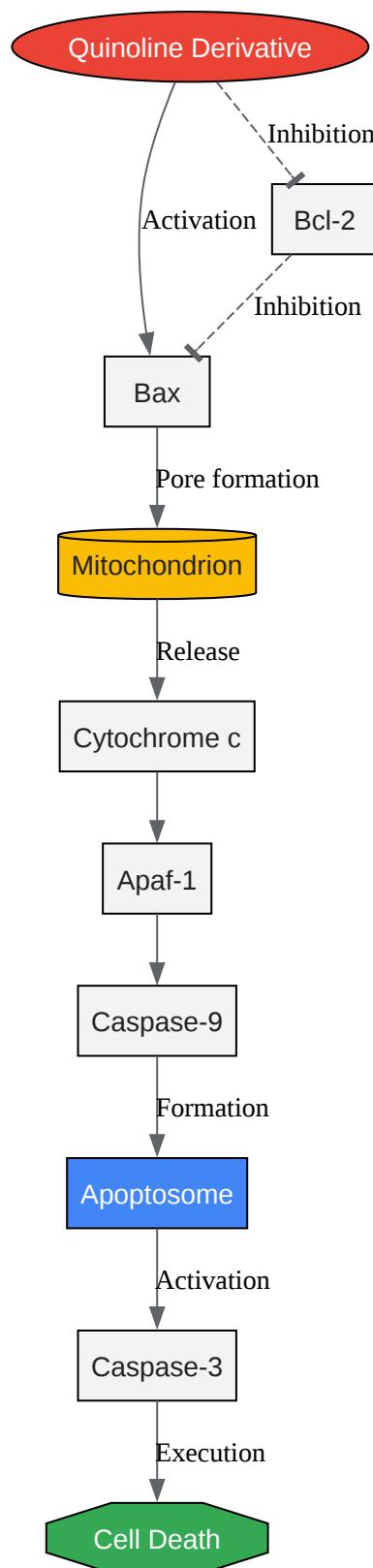


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Caption: Experimental workflow from synthesis to crystal structure determination.

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Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamide derivatives.



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Caption: Induction of the intrinsic apoptosis pathway by quinoline derivatives.[9][10][11]

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